GNE-886 mechanism of action
GNE-886 mechanism of action
An In-depth Technical Guide on the Mechanism of Action of GNE-886
Introduction
GNE-886 is a potent and selective chemical probe developed for the in vitro study of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain.[1] Bromodomains are protein modules that act as "epigenetic readers" by recognizing acetylated lysine residues on histone tails and other proteins, thereby playing a crucial role in the regulation of gene transcription and chromatin structure.[2][3] CECR2, a bromodomain-containing transcription factor, forms the heterodimeric chromatin remodeling complex CERF (CECR2-containing remodeling factor) and has been implicated in the DNA damage response (DDR).[2][4] This guide provides a comprehensive overview of the mechanism of action of GNE-886, its quantitative biochemical and cellular data, detailed experimental protocols, and visualizations of its interaction and relevant pathways.
Core Mechanism of Action
GNE-886 functions as a competitive inhibitor of the CECR2 bromodomain. It binds to the acetyl-lysine (KAc) binding pocket, preventing the recognition of its natural ligands. The core mechanism is elucidated through structural modeling and co-crystallography of related compounds.[2][3]
The pyrrolopyridone core of GNE-886 acts as a KAc mimetic. Specifically, the pyridone carbonyl and the pyrrole nitrogen form a critical two-point hydrogen-bonding interaction with the side chain of a highly conserved asparagine residue (Asn514) within the CECR2 binding pocket.[2][3] This interaction anchors the inhibitor in the active site.
Further stabilization is achieved through:
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π-Stacking: The pyrrolopyridone ring system engages in a π-stacking interaction with the gatekeeper tyrosine residue (Tyr520).[2][3]
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Hydrophobic Interactions: An allyl substituent on the inhibitor is accommodated within a hydrophobic channel, making favorable contacts with Pro458, Phe459, and Tyr520.[2][3] An N-methyl group on the carboxamide linker rests in a small cavity, making further hydrophobic contacts with the WPF (Trp-Pro-Phe) shelf and the gatekeeper residue.[3]
By occupying the KAc binding site, GNE-886 effectively disrupts the function of the CECR2 bromodomain. Since CECR2 is known to be important for the formation of γ-H2AX foci during the DNA damage response, GNE-886 can be utilized as a tool to investigate the specific role of CECR2 in this and other cellular processes.[2][4]
Quantitative Data
The potency, selectivity, and physicochemical properties of GNE-886 have been characterized through various assays. The data is summarized in the tables below.
Table 1: In Vitro Potency and Cellular Activity of GNE-886
| Target | Assay Format | Value | Reference |
|---|---|---|---|
| CECR2 | TR-FRET IC₅₀ | 16 nM | [5][6] |
| CECR2 | Cellular "Dot" Assay EC₅₀ | 370 nM |[2][4] |
Table 2: Selectivity Profile of GNE-886
| Target | Assay Format | Value (Kd or IC₅₀) | Reference |
|---|---|---|---|
| BRD9 | BROMOscan (Kd) | 2000 nM | [2][4] |
| BRD9 | TR-FRET (IC₅₀) | 1600 nM | [5][6] |
| BRD7 | BROMOscan (Kd) | 1100 nM | [4] |
| TAF1(2) | BROMOscan (Kd) | 620 nM | [4] |
| TAF1L(2) | BROMOscan (Kd) | 2400 nM | [3][4] |
| BRD4 | TR-FRET (IC₅₀) | >20,000 nM | [2][3] |
| Kinase Panel (35 diverse kinases) | Various | No significant inhibition (<20%) at 1 µM |[2][3] |
Table 3: Physicochemical Properties of GNE-886
| Property | Value | Reference |
|---|
| Kinetic Solubility | 122 µM |[2][3] |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is used to determine the in vitro potency (IC₅₀) of inhibitors against a specific bromodomain.
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Principle: The assay measures the proximity-based energy transfer between a Europium (Eu)-chelate donor fluorophore and a Cy5 acceptor fluorophore. A biotinylated histone peptide containing an acetyl-lysine residue is bound by a GST-tagged bromodomain protein. An anti-GST antibody labeled with the Eu-donor and streptavidin labeled with the Cy5-acceptor bind to the complex, bringing the fluorophores close enough for FRET to occur. An inhibitor competes with the histone peptide for binding to the bromodomain, disrupting the complex and reducing the FRET signal.
-
Methodology:
-
Reactions are prepared in a suitable assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).
-
A serial dilution of GNE-886 is added to the wells of a microplate.
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The CECR2 bromodomain protein, biotinylated histone H4K12ac peptide, Eu-labeled anti-GST antibody, and Cy5-labeled streptavidin are added.
-
The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal is read on a compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after excitation (e.g., at 320 nm).
-
The ratio of the acceptor to donor emission is calculated. Data are normalized to controls (no inhibitor for 0% inhibition, no bromodomain for 100% inhibition) and fitted to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Cellular Target Engagement "Dot" Assay
This cell-based assay is used to measure the ability of a compound to engage its target within a cellular context (EC₅₀).
-
Principle: CECR2, when overexpressed as a fluorescently-tagged fusion protein (e.g., CECR2-GFP), forms distinct nuclear foci or "dots". The formation or stability of these dots is dependent on the bromodomain's ability to bind chromatin. Treatment with an effective inhibitor like GNE-886 disrupts this interaction, leading to a dose-dependent decrease in the number or intensity of these nuclear dots.
-
Methodology:
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A suitable cell line (e.g., U2OS) is transiently or stably transfected with a vector expressing a fluorescently tagged CECR2.
-
Cells are seeded into multi-well imaging plates.
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A serial dilution of GNE-886 is added to the cells, followed by incubation for a defined period (e.g., 4-24 hours).
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Cells are fixed, and nuclei are counterstained with a DNA dye (e.g., DAPI).
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Plates are imaged using an automated high-content imaging system.
-
An image analysis algorithm is used to identify nuclei and quantify the number and/or intensity of the fluorescent CECR2 dots per cell.
-
Data are normalized and fitted to a dose-response curve to calculate the EC₅₀ value.[2]
-
BROMOscan™ Selectivity Profiling
This is a competition binding assay platform used to determine the dissociation constants (Kd) of a compound against a large panel of bromodomains.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain captured by the immobilized ligand is quantified by qPCR of the attached DNA tag. A lower amount of captured bromodomain indicates stronger competition from the test compound.
-
Methodology:
-
A DNA-tagged bromodomain protein is incubated with the test compound (GNE-886) and a ligand-coated solid support (e.g., beads).
-
The mixture is incubated to allow binding to reach equilibrium.
-
The beads are washed to remove unbound protein.
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The amount of bead-bound, DNA-tagged bromodomain is quantified using qPCR.
-
Binding percentages are calculated relative to a DMSO control, and Kd values are determined from the dose-response curve.
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Signaling Pathway Context
CECR2 is a component of the CERF chromatin remodeling complex and is involved in the cellular response to DNA damage. Knockdown of CECR2 has been shown to impair the formation of γ-H2AX foci, which are critical markers and assembly points for DNA repair machinery at sites of double-strand breaks. By inhibiting CECR2's bromodomain, GNE-886 is hypothesized to disrupt the recruitment or function of the CERF complex at damaged chromatin, thereby interfering with the DNA damage response.
References
- 1. GNE-886: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GNE-886: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. THP Life Science Webshop - GNE-886 [lifescience.thp.at]
